molecular formula C10H10Cl2O3S B1363861 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one CAS No. 336195-38-1

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one

Cat. No. B1363861
M. Wt: 281.15 g/mol
InChI Key: YEEDEKLRGULQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research applications. It is a potent inhibitor of chloride channels, which are important for the regulation of various physiological functions in the body. The purpose of

Mechanism Of Action

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one inhibits chloride channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, preventing chloride ions from passing through. 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to be a non-competitive inhibitor, meaning that it does not compete with chloride ions for binding to the channel.

Biochemical And Physiological Effects

The inhibition of chloride channels by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has various biochemical and physiological effects. For example, inhibition of CFTR by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to reduce fluid secretion in the airways, which is beneficial for treating cystic fibrosis. Inhibition of VRAC by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to reduce cell migration and induce apoptosis in cancer cells. However, the inhibition of chloride channels by 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one can also have negative effects, such as reducing the ability of cells to regulate their volume and disrupting ion homeostasis.

Advantages And Limitations For Lab Experiments

One advantage of using 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one in lab experiments is its potency as a chloride channel inhibitor. 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been shown to be a more potent inhibitor than other commonly used inhibitors such as NPPB and DPC. However, 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one also has limitations, such as its non-specificity for certain chloride channels and its potential to affect other cellular processes.

Future Directions

There are many future directions for 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one research. One area of interest is the development of more specific and selective chloride channel inhibitors. Another area of interest is the investigation of the role of chloride channels in various diseases and disorders, such as cancer, cystic fibrosis, and epilepsy. Additionally, the use of 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has been used in a variety of scientific research applications, including investigating the role of chloride channels in cellular physiology and pathology. It has been shown to inhibit various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). 4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one has also been used to study the effects of chloride channel inhibition on cell migration, apoptosis, and autophagy.

properties

IUPAC Name

4-(3,4-dichlorophenyl)sulfonylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3S/c1-7(13)4-5-16(14,15)8-2-3-9(11)10(12)6-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEDEKLRGULQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366285
Record name 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one

CAS RN

336195-38-1
Record name 4-[(3,4-dichlorophenyl)sulfonyl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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